ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate
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Overview
Description
Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate is a synthetic organic compound characterized by the presence of difluoromethoxy groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate typically involves the reaction of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups and pyrazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{3,5-bis[4-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate: Similar structure but with trifluoromethoxy groups instead of difluoromethoxy groups.
Ethyl 3-{3,5-bis[4-(methoxy)phenyl]-1H-pyrazol-1-yl}propanoate: Similar structure but with methoxy groups instead of difluoromethoxy groups.
The uniqueness of this compound lies in the presence of difluoromethoxy groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H20F4N2O4 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C22H20F4N2O4/c1-2-30-20(29)11-12-28-19(15-5-9-17(10-6-15)32-22(25)26)13-18(27-28)14-3-7-16(8-4-14)31-21(23)24/h3-10,13,21-22H,2,11-12H2,1H3 |
InChI Key |
VUALPDNBWBBVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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